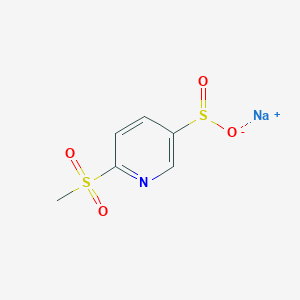
Sodium 6-methanesulfonylpyridine-3-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 6-methanesulfonylpyridine-3-sulfinate is an organosulfur compound that has garnered significant interest in the field of synthetic chemistry. This compound is part of the broader class of sodium sulfinates, which are known for their versatility in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium 6-methanesulfonylpyridine-3-sulfinate typically involves the reaction of pyridine derivatives with sulfonylating agents. One common method includes the reaction of 6-methanesulfonylpyridine with sodium sulfite under controlled conditions to yield the desired sulfinate . The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of sodium sulfinates often involves large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium 6-methanesulfonylpyridine-3-sulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure high yields .
Major Products
The major products formed from these reactions include sulfonic acids, sulfides, and various substituted pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
Sodium 6-methanesulfonylpyridine-3-sulfinate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which sodium 6-methanesulfonylpyridine-3-sulfinate exerts its effects involves the formation of sulfonyl radicals under specific conditions. These radicals can then participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, facilitating the formation of C-S, N-S, and S-S bonds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium methanesulfinate
- Sodium benzenesulfinate
- Sodium toluenesulfinate
Comparison
Compared to these similar compounds, sodium 6-methanesulfonylpyridine-3-sulfinate is unique due to its pyridine ring, which imparts additional reactivity and versatility in chemical reactions. This makes it particularly valuable in the synthesis of heterocyclic compounds and in applications requiring specific electronic properties .
Eigenschaften
Molekularformel |
C6H6NNaO4S2 |
|---|---|
Molekulargewicht |
243.2 g/mol |
IUPAC-Name |
sodium;6-methylsulfonylpyridine-3-sulfinate |
InChI |
InChI=1S/C6H7NO4S2.Na/c1-13(10,11)6-3-2-5(4-7-6)12(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1 |
InChI-Schlüssel |
UKPHBSINLMJHFJ-UHFFFAOYSA-M |
Kanonische SMILES |
CS(=O)(=O)C1=NC=C(C=C1)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



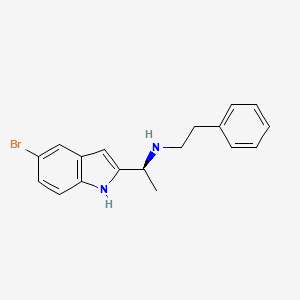
![5-(1-Oxo-1lambda~5~-pyridin-2-yl)-6-(pyridin-2-yl)[1,2,5]thiadiazolo[3,4-b]pyrazine](/img/structure/B13112278.png)

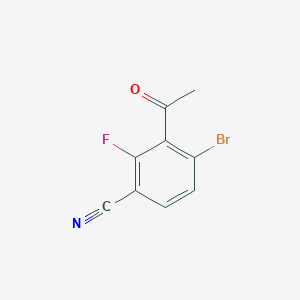


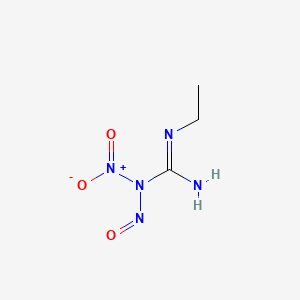

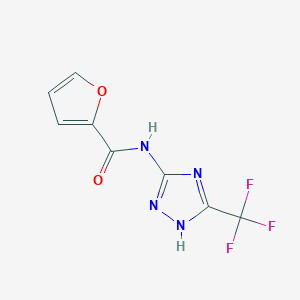

![Ethyl 4-(cyclohexylamino)-1-ethyl-6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B13112319.png)
![(2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol](/img/structure/B13112322.png)

